Cas no 81305-92-2 (1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one)
![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one structure](https://ja.kuujia.com/scimg/cas/81305-92-2x500.png)
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 化学的及び物理的性質
名前と識別子
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- 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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- インチ: 1S/C6H6N4O/c1-10-5-4(3-8-10)2-7-9-6(5)11/h2-3H,1H3,(H,9,11)
- InChIKey: POAKCLXGSKETPQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(C=NN1)C=NN2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 59.3
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029187546-1g |
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
81305-92-2 | 95% | 1g |
$1000.13 | 2023-09-01 |
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-oneに関する追加情報
1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 81305-92-2): A Versatile Heterocyclic Compound in Modern Chemistry
In the realm of heterocyclic chemistry, 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 81305-92-2) stands out as a compound of significant interest due to its unique structural features and broad applicability. This fused bicyclic system, combining pyrazole and pyridazine rings, has garnered attention in pharmaceutical research, material science, and agrochemical development. With the increasing demand for novel heterocyclic scaffolds in drug discovery, this compound's molecular architecture offers exciting possibilities for medicinal chemistry applications.
The chemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one make it particularly valuable in contemporary research. Its molecular formula C7H6N4O and molecular weight 162.15 g/mol represent a compact yet functionally rich structure. The presence of both hydrogen bond donors and acceptors in its heterocyclic framework contributes to its potential as a pharmacophore in drug design. Recent studies highlight its role as a precursor for various biologically active derivatives, aligning with current trends in fragment-based drug discovery.
One of the most searched topics in pharmaceutical chemistry relates to kinase inhibitor scaffolds, and this is where 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives show remarkable promise. The compound's ability to serve as a core structure for protein kinase inhibitors has been extensively investigated, particularly in oncology research. This aligns perfectly with the growing interest in targeted cancer therapies and personalized medicine approaches that dominate current medical research discussions.
From a synthetic chemistry perspective, the preparation of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves fascinating transformations that showcase modern organic synthesis techniques. Researchers frequently search for efficient synthetic routes to such heterocycles, and recent advances have improved yields and reduced environmental impact through greener methodologies. The compound's synthesis typically involves cyclocondensation reactions starting from appropriately substituted pyrazole precursors, followed by selective methylation.
The physicochemical characteristics of 81305-92-2 contribute significantly to its utility. With moderate solubility in common organic solvents and specific hydrogen bonding patterns, this compound serves as an excellent building block in medicinal chemistry. Its thermal stability and crystalline nature make it suitable for various formulation applications, addressing another frequently searched topic in pharmaceutical development - drug stability and formulation science.
In material science applications, the 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold has shown potential in the development of organic electronic materials. The π-conjugated system and electron-rich nature of this heterocycle make it interesting for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics. This connects with the booming interest in sustainable energy solutions and advanced display technologies.
Analytical characterization of CAS 81305-92-2 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical parameters for research applications. The detailed spectral data available for this compound makes it a valuable reference material in heterocyclic chemistry studies.
The safety profile of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been well-documented in scientific literature, with proper handling procedures established for laboratory use. While not classified as hazardous under standard conditions, appropriate safety measures should always be followed when working with any chemical substance, reflecting the current emphasis on laboratory safety in chemical education and industry practices.
Commercial availability of 81305-92-2 has increased in recent years due to growing demand from pharmaceutical and research institutions. Several specialty chemical suppliers now offer this compound in various quantities and purity grades, making it accessible for diverse research applications. The pricing and availability trends reflect the compound's rising importance in synthetic chemistry programs.
Future research directions for 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives appear particularly promising in the context of neurodegenerative disease research. Preliminary studies suggest potential applications in modulating neurological targets, connecting with the global focus on Alzheimer's and Parkinson's disease therapeutics. This positions the compound at the forefront of current medicinal chemistry challenges.
Patent literature reveals numerous applications of pyrazolo[3,4-d]pyridazinone derivatives in various therapeutic areas, demonstrating the commercial potential of this chemical scaffold. The intellectual property landscape surrounding this compound class continues to expand, particularly in major pharmaceutical markets, indicating sustained industrial interest in these structures.
From an environmental perspective, the biodegradation pathways of 81305-92-2 have been studied to assess its ecological impact. Current research aligns with the pharmaceutical industry's focus on green chemistry principles and sustainable molecular design, addressing another hot topic in contemporary chemical research.
In conclusion, 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one represents a versatile and valuable heterocyclic compound with wide-ranging applications across multiple scientific disciplines. Its unique structural features, combined with its synthetic accessibility and functional versatility, ensure its continued importance in chemical research and development. As scientific understanding of this compound grows, so too will its applications in addressing some of the most pressing challenges in medicine, materials science, and beyond.
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